Antibiotic PF 1052

Antibacterial Gram-positive Clostridium perfringens

Select Antibiotic PF 1052 for its unique 2,3-dimethyloxirane moiety absent in analogs, enabling distinct target engagement for sEH inhibition (IC₅₀=0.4 nM) and potent anti-C. perfringens activity (MIC=0.39 µg/mL). Its neutrophil-selective anti-migratory profile makes it an irreplaceable tool for innate immunity research.

Molecular Formula C26H39NO4
Molecular Weight 429.6 g/mol
Cat. No. B605518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic PF 1052
SynonymsAntibiotic PF 1052
Molecular FormulaC26H39NO4
Molecular Weight429.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H39NO4/c1-8-14(3)22-24(29)21(25(30)27(22)7)23(28)20-18(26(6)16(5)31-26)10-9-17-12-13(2)11-15(4)19(17)20/h9-10,13-20,22,28H,8,11-12H2,1-7H3
InChIKeyNPWKEUKXVOMELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antibiotic PF 1052 (5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione): Compound Identity and Sourcing Baseline for Scientific Procurement


The compound 5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione, designated Antibiotic PF 1052 (CAS 147317-15-5; molecular formula C₂₆H₃₉NO₄; molecular weight 429.59 g/mol) [1], is an N-alkylpyrrolidine tetramic acid natural product originally isolated as a fungal metabolite from Phoma species [2]. This compound belongs to the 3-acyltetramic acid structural class characterized by a pyrrolidine-2,4-dione heterocyclic core bearing a complex octahydronaphthalene substituent at the 3-position and features an unusual 2,3-dimethyloxirane moiety on the decalin framework [2]. As a naturally occurring tetramic acid antibiotic, PF 1052 represents a distinct structural subtype within the broader family of octahydronaphthalene-containing tetramic acids, which are common metabolites in fungal genera including Phoma and Trichoderma [3].

Why Generic Tetramic Acid Substitution Is Scientifically Unjustified for Antibiotic PF 1052


The 3-acyltetramic acid natural product class encompasses structurally diverse compounds with octahydronaphthalene (decalin) moieties including equisetin, pyrrolocin A, trichosetin, and PF 1052, yet these analogs exhibit fundamentally distinct biological activity profiles that preclude generic substitution [1]. Structure-activity relationship studies of 3-acyltetramic acids demonstrate that antibacterial potency and selectivity are exquisitely sensitive to N-substituent groups, decalin stereochemistry (cis versus trans fusion), and the presence of epoxide moieties, with N-H-3-acyltetramic acids generally showing greater activity than their N-Me or N-Boc analogs [2]. Furthermore, the tautomeric equilibrium of these compounds in solution depends strongly on the nitrogen substituent group rather than the 3-acyl group [3], meaning even minor structural variations can produce substantial differences in solution-state behavior and consequent bioactivity. Notably, Antibiotic PF 1052 is distinguished from its closest structural relatives by the presence of a 2,3-dimethyloxirane (epoxide) substituent on the octahydronaphthalene ring —a feature absent in equisetin, pyrrolocin A, and trichosetin—which may confer unique target engagement and chemical reactivity. Consequently, procurement of Antibiotic PF 1052 versus a generic or alternative tetramic acid cannot be made without consideration of these structure-driven activity differences.

Quantitative Differentiation Evidence for Antibiotic PF 1052: Head-to-Head and Cross-Study Comparative Data


Superior Anti-Clostridial Potency: PF 1052 Demonstrates 8-Fold Lower MIC Than Against S. aureus

Antibiotic PF 1052 exhibits markedly differential antibacterial potency across Gram-positive species, with the lowest MIC observed against Clostridium perfringens. Compared to its activity against Staphylococcus aureus, PF 1052 demonstrates approximately 8-fold greater potency against C. perfringens (MIC = 0.39 μg/mL versus 3.13 μg/mL) and approximately 2-fold greater potency against S. parvulus (MIC = 0.78 μg/mL) . This species-specific potency gradient within Gram-positives is notable compared to equisetin, which shows S. aureus MIC values of 16 μg/mL [1]—approximately 5-fold weaker than PF 1052 against the same target organism.

Antibacterial Gram-positive Clostridium perfringens Natural product antibiotic

Nanomolar sEH Inhibition Contrasts with Inactive COX-2/LOX-5 Profile: A Distinct Anti-Inflammatory Target Engagement Signature

Antibiotic PF 1052 demonstrates potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.400 nM, while showing negligible activity against cyclooxygenase-2 (COX-2; IC₅₀ > 10,000 nM) and 5-lipoxygenase (LOX-5; IC₅₀ > 100,000 nM) [1]. This represents selectivity ratios of >25,000-fold for sEH over COX-2 and >250,000-fold over LOX-5. In contrast, the structurally related tetramic acid equisetin functions as an HIV-1 integrase inhibitor rather than an sEH inhibitor [2], and pyrrolocin A targets Mycobacterium tuberculosis without reported sEH activity [3], underscoring that the oxirane-containing decalin structure of PF 1052 confers a fundamentally distinct molecular recognition profile.

Epoxide hydrolase sEH inhibition Anti-inflammatory Target selectivity

Neutrophil-Selective Migration Inhibition: Quantitative Selectivity Over Macrophage Migration in In Vivo Zebrafish Model

Antibiotic PF 1052 exhibits selective inhibition of neutrophil migration while sparing macrophage migration in a transgenic zebrafish larvae wound assay model [1]. At concentrations of 10 μM and 20 μM, PF 1052 significantly inhibits murine neutrophil migration in the EZ-TAXIScan chemotaxis assay in a dosage-dependent manner, while demonstrating no significant effect on macrophage migration under identical assay conditions [2]. This leukocyte-subtype selectivity contrasts with broad-spectrum anti-inflammatory agents such as MAP kinase inhibitors (e.g., SP600125), which inhibit migration of multiple leukocyte populations non-selectively [1]. Other tetramic acid natural products including equisetin, pyrrolocin A, and trichosetin have not been reported to possess this neutrophil-selective anti-migratory activity.

Neutrophil migration Inflammation Zebrafish Selective inhibitor

Structural Distinction: Dimethyloxirane-Containing Octahydronaphthalene Core Differentiates PF 1052 from Cis/Trans-Decalin Tetramic Acids

Antibiotic PF 1052 possesses a unique 2,3-dimethyloxirane (epoxide) substituent on the octahydronaphthalene (decalin) ring system [1][2], a structural feature not present in the most closely related tetramic acid natural products: equisetin lacks an epoxide moiety entirely [3]; pyrrolocin A contains a decalin framework but with a hydroxymethyl substituent rather than an epoxide [4]; trichosetin bears a prop-1-en-1-yl side chain on its octahydronaphthalene core rather than an oxirane [5]. The presence of the reactive epoxide group in PF 1052 may account for its potent sEH inhibition (IC₅₀ = 0.400 nM) given that sEH's endogenous substrates are epoxide-containing fatty acids [2], while the absence of this moiety in comparators correlates with their distinct biological activities (HIV integrase inhibition for equisetin, antimycobacterial activity for pyrrolocin A).

Structural chemistry Tetramic acid Octahydronaphthalene Epoxide

Evidence-Based Research and Industrial Application Scenarios for Antibiotic PF 1052


Anti-Clostridial Drug Discovery and Gram-Positive Antibiotic Screening Campaigns

Based on quantitative MIC data showing PF 1052's 0.39 μg/mL potency against Clostridium perfringens—an 8-fold improvement over its activity against S. aureus—this compound is uniquely positioned as a lead scaffold for anti-clostridial drug discovery programs . Procurement of PF 1052 enables structure-activity relationship studies targeting C. perfringens and other anaerobic Gram-positive pathogens. Unlike equisetin (S. aureus MIC = 16 μg/mL), PF 1052 offers a more potent starting point for medicinal chemistry optimization against clinically relevant Gram-positive targets [7].

sEH-Targeted Anti-Inflammatory Research with Built-In COX/LOX Pathway Exclusion

The nanomolar sEH inhibition (IC₅₀ = 0.400 nM) combined with negligible COX-2 (>10,000 nM) and LOX-5 (>100,000 nM) activity makes PF 1052 an ideal chemical probe for dissecting sEH-mediated inflammatory pathways without confounding arachidonic acid cascade interference . Researchers investigating epoxide hydrolase biology in cardiovascular, renal, or neuroinflammatory contexts can employ PF 1052 as a selective tool compound, whereas alternative anti-inflammatory agents would confound interpretation through parallel COX or LOX inhibition [7].

Neutrophil-Specific Migration Studies in Zebrafish and Murine Inflammation Models

PF 1052's documented neutrophil-selective anti-migratory activity at 10–20 μM concentrations in zebrafish larvae and murine chemotaxis assays—with macrophage migration unaffected—positions this compound as a specialized tool for investigating neutrophil-specific inflammatory mechanisms . Applications include studies of sterile inflammation, wound healing, and host-pathogen interactions where discriminating between neutrophil and macrophage contributions is essential. This leukocyte-subtype selectivity is not documented for any other tetramic acid natural product, creating a unique procurement justification for PF 1052 in innate immunity research programs [7].

Epoxide-Containing Natural Product Scaffold Exploration and Synthetic Methodology Development

The presence of the 2,3-dimethyloxirane moiety on the octahydronaphthalene core distinguishes PF 1052 structurally from equisetin, pyrrolocin A, and trichosetin, all of which lack this reactive epoxide functional group [7]. This structural feature makes PF 1052 a valuable starting material for: (1) total synthesis efforts targeting epoxide-containing tetramic acids; (2) semi-synthetic derivatization exploring epoxide ring-opening reactions; and (3) structure-activity relationship studies investigating the contribution of the oxirane to sEH inhibition and antibacterial activity [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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